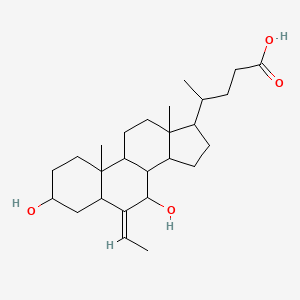
6-Vinyl Chenodeoxycholic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Vinyl Chenodeoxycholic Acid, chemically known as (3α,5β,7α)-6-Ethylidene-3,7-dihydroxycholan-24-oic Acid, is a derivative of Chenodeoxycholic Acid. This compound is characterized by the presence of a vinyl group at the 6th position of the steroid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinyl Chenodeoxycholic Acid typically involves the modification of Chenodeoxycholic AcidDetailed synthetic routes often involve multi-step processes, including protection and deprotection steps to ensure the selective introduction of the vinyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often requiring stringent quality control measures. Companies like Clearsynth and SynZeal provide high-quality this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 6-Vinyl Chenodeoxycholic Acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can yield ethyl derivatives .
Aplicaciones Científicas De Investigación
6-Vinyl Chenodeoxycholic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related conditions.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard in drug manufacturing
Mecanismo De Acción
The mechanism of action of 6-Vinyl Chenodeoxycholic Acid involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it may interact with bile acid receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions can influence cholesterol metabolism, bile acid synthesis, and glucose homeostasis .
Comparación Con Compuestos Similares
Chenodeoxycholic Acid: The parent compound, known for its role in bile acid metabolism.
Ursodeoxycholic Acid: A stereoisomer of Chenodeoxycholic Acid with therapeutic applications in liver diseases.
Lithocholic Acid: A secondary bile acid derived from Chenodeoxycholic Acid.
Uniqueness: 6-Vinyl Chenodeoxycholic Acid is unique due to the presence of the vinyl group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C26H42O4 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
4-[(6Z)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5- |
Clave InChI |
NJXXWLPIJNFPHG-ZWSORDCHSA-N |
SMILES isomérico |
C/C=C\1/C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
SMILES canónico |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
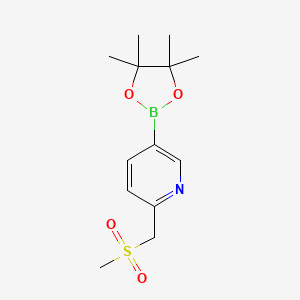
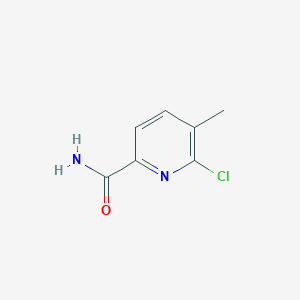
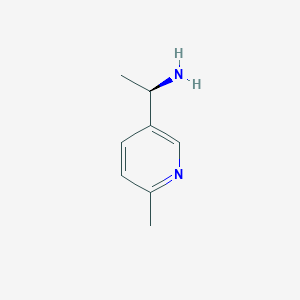


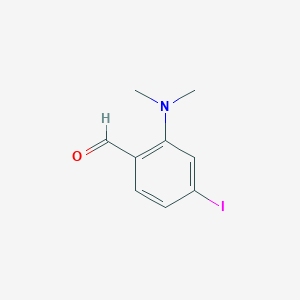


![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)
